molecular formula C10H7BrF3N B11845528 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B11845528
M. Wt: 278.07 g/mol
InChI Key: IKQAIQZIECBICD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole typically involves the following steps:

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methylation, and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of indole oxides or other oxidized derivatives.

    Reduction: Formation of reduced indoles or dehalogenated products.

Scientific Research Applications

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine, methyl, and trifluoromethyl groups can influence its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methylindole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-Trifluoromethylindole: Lacks the bromine and methyl groups, leading to variations in reactivity and activity.

    1-Methyl-6-(trifluoromethyl)indole:

Uniqueness

5-Bromo-1-methyl-6-(trifluoromethyl)-1H-indole is unique due to the combination of bromine, methyl, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7BrF3N

Molecular Weight

278.07 g/mol

IUPAC Name

5-bromo-1-methyl-6-(trifluoromethyl)indole

InChI

InChI=1S/C10H7BrF3N/c1-15-3-2-6-4-8(11)7(5-9(6)15)10(12,13)14/h2-5H,1H3

InChI Key

IKQAIQZIECBICD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)C(F)(F)F)Br

Origin of Product

United States

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